molecular formula C15H18ClN3O3S B2355272 6-Ethyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216875-47-6

6-Ethyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2355272
CAS No.: 1216875-47-6
M. Wt: 355.84
InChI Key: CDRDITCZBUMYCS-UHFFFAOYSA-N
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Description

Pyridine and furan derivatives are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs, especially antiviral and anticancer ones, with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . They are also found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .


Synthesis Analysis

Pyridine and furan derivatives can be synthesized from condensation reactions involving pyridine-2,6-dicarboxylic acid (H2dipic), pyridine-2,6-dicarbonyl dichloride or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors .


Molecular Structure Analysis

Crystallographic analyses of similar compounds have revealed extensive intramolecular hydrogen bonding interactions .


Chemical Reactions Analysis

The reactions of these compounds can be carried out in a microwave reactor in the presence of effective coupling reagents .


Physical and Chemical Properties Analysis

These compounds contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Scientific Research Applications

Chemical Transformations and Synthesis

  • 6-Ethyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is involved in acid-catalyzed transformations, specifically in the opening of the furan ring and formation of new fused heterocyclic systems like pyrrolo[1,2-a][1,4]diazocine (Stroganova et al., 2016).
  • It is used as a precursor for the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems (Bakhite et al., 2005).

Potential in Drug Development

  • Compounds based on this chemical structure have shown promising results in cytotoxicity studies, indicating potential applications in the development of anticancer drugs (Hung et al., 2014).
  • The compound has been a part of studies for developing inhibitors against Mycobacterium tuberculosis, suggesting its relevance in the treatment of tuberculosis (Samala et al., 2014).

Applications in Organic Chemistry

  • The compound is utilized in the synthesis of new heterocyclic systems, such as pyrido[2′,3′:5,4]thieno(furo)[3,2-d]oxazines, as intermediate compounds for the creation of substituted pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines (Sirakanyan et al., 2019).

Antibacterial Activity

  • The compound's derivatives, particularly 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues, have been studied for their antibacterial activity against various bacteria like Staphylococcus aureus and Escherichia coli (Doshi et al., 2015).

Future Directions

Given the wide range of bioactivities of pyridine and furan derivatives, there is significant potential for future research in this area . Further studies could focus on synthesizing new derivatives and evaluating their biological activities.

Properties

IUPAC Name

6-ethyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S.ClH/c1-2-18-6-5-9-11(8-18)22-15(12(9)13(16)19)17-14(20)10-4-3-7-21-10;/h3-4,7H,2,5-6,8H2,1H3,(H2,16,19)(H,17,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRDITCZBUMYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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